Dipentyltin dichloride
Description
Structure
2D Structure
Properties
IUPAC Name |
dichloro(dipentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11.2ClH.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPLUPXYGDCQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149738 | |
| Record name | Dipentyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-42-9 | |
| Record name | Dichlorodipentylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentyltin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BL831DPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Dipentyltin Dichloride
Established Synthetic Pathways for Dialkyltin Dichlorides
The industrial and laboratory-scale synthesis of dialkyltin dichlorides, including dipentyltin dichloride, relies on several well-established methodologies. These pathways are designed to create the tin-carbon bond and introduce the desired number of alkyl and chloro substituents on the tin atom.
The direct synthesis method involves the reaction of metallic tin with an alkyl halide. For the synthesis of dialkyltin dichlorides, an alkyl chloride is reacted with tin metal at elevated temperatures. google.comacs.org This reaction often requires the presence of a catalyst to achieve satisfactory yields and reaction rates. google.com Catalysts can include phosphonium (B103445) iodides or quaternary ammonium (B1175870) salts. google.comgoogle.com The general reaction for this compound would be:
Sn + 2 C₅H₁₁Cl → (C₅H₁₁)₂SnCl₂
This process can also produce other organotin compounds, such as monoalkyltin trichlorides (RSnX₃) and trialkyltin chlorides (R₃SnX), which necessitates purification steps to isolate the desired dialkyltin dichloride. google.com The reaction conditions, such as temperature and pressure, can be optimized to favor the formation of the dialkyltin species. For instance, processes have been developed that use high pressure and temperatures ranging from 175-215°C to improve yield and purity. google.com
Table 1: Representative Conditions for Direct Synthesis of Dialkyltin Dichlorides
| Reactants | Catalyst | Temperature (°C) | Pressure | Product |
|---|---|---|---|---|
| Tin, Methyl chloride | Tetrabutyl phosphonium iodide | 150-160 | Atmospheric | Dimethyltin (B1205294) dichloride |
| Tin, Alkyl chloride (1-4 carbons) | Phosphonium iodide | 50-250 | Atmospheric/Super-atmospheric | Dialkyltin dichloride |
Transmetallation involves the transfer of an alkyl group from a more electropositive metal to tin. wikipedia.org This category includes several important synthetic routes. One common method involves the reaction of a tin halide with an organoaluminum compound. google.comwikipedia.org For example, trialkylaluminium can react with a tin precursor to yield the corresponding dialkyltin dichloride. google.com
Another significant pathway, often referred to as a redistribution or comproportionation reaction, involves reacting a tetraalkyltin compound with tin tetrachloride (SnCl₄). wikipedia.orgrdd.edu.iq This method, known as the Kocheshkov comproportionation, allows for precise control over the stoichiometry to favor the formation of dialkyltin dichlorides. wikipedia.org To synthesize this compound, tetrapentyltin would be reacted with tin tetrachloride in a 1:1 molar ratio:
** (C₅H₁₁)₄Sn + SnCl₄ → 2 (C₅H₁₁)₂SnCl₂ **
This reaction is typically heated to drive it to completion. Adjusting the stoichiometry of the reactants can also yield monoalkyltin or trialkyltin halides. wikipedia.org
Table 2: Stoichiometry of Kocheshkov Comproportionation Reactions
| Molar Ratio (R₄Sn:SnCl₄) | Primary Product | General Formula |
|---|---|---|
| 1:1 | Dialkyltin dichloride | 2 R₂SnCl₂ |
| 3:1 | Trialkyltin chloride | 4 R₃SnCl |
The term "halogenation" in this context primarily refers to the redistribution reactions discussed previously, where a tetraalkyltin precursor is effectively halogenated by reacting it with a tin halide. wikipedia.orgtcichemicals.com Direct halogenation of a saturated hydrocarbon with elemental halogens proceeds via a free radical mechanism, which is less controlled for producing specific organotin halides. mt.com The Kocheshkov reaction provides a much more selective and commercially viable route to introduce chlorine atoms in exchange for alkyl groups on a tetraorganotin compound. rdd.edu.iq
The synthesis starts with a tetraalkyltin compound, which can be produced via the reaction of a Grignard reagent with tin tetrachloride or through a Wurtz-type coupling. wikipedia.orgrdd.edu.iq The subsequent reaction with SnCl₄ is the key "halogenation" step to obtain the target dialkyltin dichloride. wikipedia.org
Mechanistic Investigations of this compound Synthesis
The mechanism of synthesis for dialkyltin dichlorides varies with the chosen pathway. For the direct synthesis involving metallic tin and an alkyl halide, the reaction is believed to proceed through a radical mechanism. sci-hub.st It is suggested that the reaction initiates on the surface of the tin metal. The presence of certain solvents or a small amount of water can influence the reaction, presumably by affecting the reactive surface of the tin powder. sci-hub.st The use of radical inhibitors, such as nitrobenzene, has been shown to halt the reaction, supporting the hypothesis of a radical-based pathway. sci-hub.st
In transmetallation reactions, such as those used in cross-coupling, the mechanism involves the exchange of ligands between two different metal centers. wikipedia.orgnih.gov The driving force is often the formation of a more stable organometallic species or a salt. In the case of the Kocheshkov redistribution, the reaction likely proceeds through a four-centered transition state involving bridging halide ligands between the two tin centers, facilitating the exchange of alkyl and chloride groups.
Reactivity and Derivatization of this compound
This compound is a versatile electrophilic reagent due to the electron-withdrawing nature of the chlorine atoms and the Lewis acidic character of the tin center. This allows it to react with a variety of nucleophiles, leading to the substitution of the chloride ions and the formation of new derivatives.
This compound readily undergoes hydrolysis in the presence of water or hydroxide (B78521) ions. With a strong base like sodium hydroxide, the chlorine atoms are displaced by hydroxyl groups. The initial product is dipentyltin dihydroxide, which can then undergo condensation reactions to form distannoxanes.
(C₅H₁₁)₂SnCl₂ + 2 NaOH → (C₅H₁₁)₂Sn(OH)₂ + 2 NaCl
These reactions are fundamental to the synthesis of many other organotin compounds. For example, dialkyltin dichlorides can react with catechols in the presence of sodium hydroxide. researchgate.net Studies have shown that in an acidic medium, a 1:1 complex between the dialkyltin ion and catechol is formed. As the medium becomes more alkaline with the addition of sodium hydroxide, hydroxo-anion type derivatives are formed. researchgate.net This reactivity highlights the role of dialkyltin dichlorides as precursors to more complex coordination compounds. The tin atom acts as a Lewis acid, readily coordinating with nucleophilic oxygen atoms from the hydroxide and catechol. researchgate.net
Ligand Exchange Reactions
Ligand exchange, or substitution, is a fundamental reaction for organotin halides like this compound. In these reactions, one or more ligands attached to the tin center are replaced by different ones. The chloride ligands in this compound are relatively labile and can be readily substituted by a variety of nucleophiles. gelest.comnih.gov This reactivity allows for the synthesis of a wide range of dipentyltin derivatives with tailored properties.
The general form of a ligand exchange reaction for this compound can be represented as:
(C₅H₁₁)₂SnCl₂ + 2 Nu⁻ → (C₅H₁₁)₂Sn(Nu)₂ + 2 Cl⁻
Where Nu⁻ represents an incoming nucleophilic ligand. Common nucleophiles include:
Hydroxide ions (OH⁻): Hydrolysis with a base like sodium hydroxide leads to the formation of dipentyltin oxide or hydroxide species. rjpbcs.com
Alkoxide ions (OR⁻): Reaction with alkoxides yields dipentyltin dialkoxides.
Thiolates (SR⁻): These reactions produce dipentyltin dithiolates, a class of compounds often used as PVC stabilizers. wikipedia.org
Carboxylates (R'COO⁻): This exchange results in dipentyltin dicarboxylates.
The coordination number of the tin atom can expand beyond four during these reactions, often proceeding through five- or six-coordinate intermediates. gelest.comwikipedia.org The nature of the solvent and the steric and electronic properties of the incoming ligand influence the reaction kinetics and the stability of the resulting products. For instance, reactions with bidentate ligands, which can bond to the tin atom at two positions, often result in thermodynamically more stable chelated complexes. libretexts.org
| Reactant | Product | Product Class |
|---|---|---|
| 2 NaOH | (C₅H₁₁)₂Sn(OH)₂ | Dipentyltin Dihydroxide |
| 2 NaSR | (C₅H₁₁)₂Sn(SR)₂ | Dipentyltin Dithiolate |
| 2 R'COONa | (C₅H₁₁)₂Sn(OOCR')₂ | Dipentyltin Dicarboxylate |
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are paired processes that involve changes in the oxidation state and coordination number of the metal center. libretexts.org
Oxidative Addition is a reaction where the metal's oxidation state increases, typically by two. For this compound, the tin atom is already in its stable +4 oxidation state. Therefore, further oxidation is generally not favorable. Oxidative addition is more commonly observed with tin(II) compounds, which are oxidized to tin(IV) species. uu.nl For a Sn(IV) compound like this compound, an oxidative addition would have to lead to a Sn(VI) state, which is extremely rare for tin. However, the term can also describe reactions where Sn-C or Sn-Cl bonds of an organotin compound add to another metal center, for instance, the oxidative addition of an Sn-Cl bond to a palladium(0) complex. acs.org
Reductive Elimination is the reverse of oxidative addition, where the metal's oxidation state decreases, and a new bond is formed between two ligands. wikipedia.org For this compound, this would involve the elimination of the two pentyl groups to form decane, reducing the tin from Sn(IV) to Sn(II).
(C₅H₁₁)₂SnCl₂ → C₁₀H₂₂ + SnCl₂
This reaction requires the two pentyl groups to be in a cis position relative to each other on the tin's coordination sphere. libretexts.orgwikipedia.org While thermodynamically possible, the reductive elimination of alkanes from dialkyltin(IV) centers is not a common pathway under normal conditions. The process is more frequently encountered in the chemistry of transition metals like palladium, nickel, and platinum. wikipedia.orgumb.edu In some catalytic cycles involving organotin reagents, reductive elimination from a transition metal center is a key product-forming step. elsevierpure.comrsc.org
Migratory Insertion Reactions
Migratory insertion is an intramolecular reaction where two adjacent ligands on a metal center combine to form a new, single ligand. wikipedia.orgopenochem.org This process typically involves an anionic ligand (like an alkyl group) "migrating" to an adjacent unsaturated neutral ligand (like carbon monoxide or an alkene). wikipedia.orgyoutube.com
There are two main types of migratory insertion:
1,1-Insertion: The anionic ligand moves to the atom of the neutral ligand that is directly bonded to the metal. A common example is the insertion of carbon monoxide (CO) into a metal-alkyl bond to form an acyl group.
1,2-Insertion: The anionic ligand moves to the second atom of the neutral ligand. This is characteristic of alkene insertion into a metal-alkyl or metal-hydride bond. libretexts.org
A key feature of this reaction is that the formal oxidation state of the metal does not change, and a vacant coordination site is created, which is often filled by another ligand from the solution. openochem.org The migrating and inserting ligands must be positioned cis to one another. openochem.org
While migratory insertion is a cornerstone of transition metal catalysis, particularly in polymerization and carbonylation reactions, it is not a characteristic reaction for main-group organometallic compounds like this compound under typical conditions. The Sn-C bond in dialkyltin compounds is generally less reactive in this manner compared to the M-C bonds of many transition metal complexes.
Heterolytic and Homolytic Cleavage Reactions
The chemical reactivity of this compound is largely defined by the cleavage of its tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) bonds. This cleavage can occur through two distinct mechanisms: heterolytic and homolytic.
Heterolytic Cleavage: In this process, one of the fragments retains both electrons from the broken bond, resulting in the formation of ions. youtube.com
Sn-Cl Bond: The tin-chlorine bond is highly polarized due to the difference in electronegativity between tin and chlorine. This bond readily undergoes heterolytic cleavage, especially in polar solvents or in the presence of Lewis acids. The chloride ion departs as Cl⁻, leaving a cationic diorganotin species, [(C₅H₁₁)₂SnCl]⁺. This process is fundamental to the ligand exchange reactions discussed previously. gelest.com
Sn-C Bond: The tin-carbon bond can also be cleaved heterolytically by strong electrophiles, such as mineral acids or halogens. gelest.com For example, reaction with HCl will cleave a pentyl group to produce pentane (B18724) and pentyltin trichloride (B1173362).
(C₅H₁₁)₂SnCl₂ + HCl → C₅H₁₂ + C₅H₁₁SnCl₃
Homolytic Cleavage: This type of cleavage involves the symmetrical breaking of a bond, where each fragment retains one of the bonding electrons, leading to the formation of radicals. youtube.comlibretexts.org
Sn-C Bond: The homolytic cleavage of the Sn-C bond requires energy, typically supplied by heat or UV light. This process generates a dipentyltin chloride radical and a pentyl radical.
(C₅H₁₁)₂SnCl₂ → (C₅H₁₁)₂SnCl• + C₅H₁₁•
The energy required for this process is known as the Bond Dissociation Energy (BDE). The BDE of the Sn-C bond is a crucial factor in the reactivity of organotin compounds in radical reactions, such as the Stille coupling. researchgate.net Computational studies have been performed to accurately determine the BDE for various Sn-C bonds. researchgate.netdntb.gov.ua
| Bond | Cleavage Type | Description | Resulting Species |
|---|---|---|---|
| Sn-Cl | Heterolytic | Cleavage due to high polarity; facilitated by polar solvents. | (C₅H₁₁)₂SnCl⁺ and Cl⁻ |
| Sn-C | Heterolytic | Cleavage by strong electrophiles like acids or halogens. | C₅H₁₂ and C₅H₁₁SnCl₃ (with HCl) |
| Sn-C | Homolytic | Cleavage induced by heat or light. | (C₅H₁₁)₂SnCl• and C₅H₁₁• |
Redox Chemistry of this compound
The redox chemistry of tin in organotin compounds is dominated by the Sn(IV) and Sn(II) oxidation states. This compound is a tin(IV) compound, which is the more stable oxidation state for organotins. rjpbcs.com
The primary redox reaction that this compound undergoes is reduction . This can be achieved using strong reducing agents, such as lithium aluminum hydride (LiAlH₄). The reduction of dialkyltin dichlorides typically yields the corresponding diorganotin dihydrides. wikipedia.org
(C₅H₁₁)₂SnCl₂ + 2 [H] → (C₅H₁₁)₂SnH₂ + 2 HCl
These organotin hydrides are themselves valuable reagents in organic synthesis.
Another possible reduction pathway can lead to the formation of tin-tin bonds. Under certain reductive conditions, dialkyltin dihalides can couple to form tetraalkyldistannanes, which involves the formal reduction of Sn(IV) to Sn(III) in the dimeric structure.
Further reduction can lead to the formation of tin(II) species or even elemental tin. The redox potential of the Sn(IV)/Sn(II) couple is influenced by the nature of the organic and anionic ligands attached to the tin center. The catalytic and redox capacity of organotin(IV) compounds contributes to their diverse applications. nih.gov
Coordination Chemistry of Dipentyltin Dichloride
Ligand Interactions and Complex Formation Principles
The coordination chemistry of dipentyltin dichloride is founded on the principles of Lewis acid-base theory. The tin(IV) center, with its accessible 5d orbitals, acts as an electron-pair acceptor (Lewis acid). It readily interacts with a wide variety of neutral or anionic ligands that possess lone pairs of electrons (Lewis bases) to form stable coordination complexes, often referred to as adducts. wikipedia.org This interaction leads to the formation of a coordinate covalent bond between the ligand's donor atom and the tin center.
Common ligands that form complexes with diorganotin(IV) centers, and by extension this compound, are those containing oxygen, nitrogen, or sulfur donor atoms. researchgate.net The formation of these complexes is typically achieved by reacting this compound with the desired ligand in a suitable organic solvent. The stoichiometry of the reaction (e.g., 1:1 or 1:2 metal-to-ligand ratio) is a key factor in determining the structure of the resulting product. researchgate.net
Characterization of Coordination Geometries
The geometry of this compound and its complexes is primarily defined by the coordination number (CN) of the central tin atom. The parent this compound molecule features a four-coordinate tin atom in a distorted tetrahedral geometry. researchgate.net Upon reaction with ligands, the coordination number expands, most commonly to five or six. libretexts.orgwikipedia.org
Coordination Number 5: Five-coordinate complexes are frequently observed, particularly in 1:1 adducts with monodentate or bidentate ligands. The resulting geometry is typically a distorted trigonal bipyramidal (TBP). In this arrangement, the two pentyl groups usually occupy the equatorial positions to minimize steric repulsion, with the donor atoms of the ligand and the chloride atoms occupying the remaining equatorial and axial sites. researchgate.netresearchgate.net
Coordination Number 6: Six-coordination is also common, especially with two monodentate ligands (forming a 1:2 adduct) or a single tetradentate ligand. The geometry adopted is almost invariably octahedral. researchgate.netnih.gov In the case of R₂SnL₂Cl₂ type complexes, the two pentyl groups typically adopt a trans configuration in the octahedral sphere to minimize steric hindrance, leading to a more stable complex.
The change in coordination geometry is accompanied by a significant change in the C-Sn-C bond angle between the two pentyl groups. This angle is a useful spectroscopic and crystallographic indicator of the coordination number.
| Coordination Number (CN) | Geometry | Typical C-Sn-C Angle Range |
| 4 | Tetrahedral | ~125-140° |
| 5 | Trigonal Bipyramidal | ~110-145° (equatorial) |
| 6 | Octahedral | ~180° (trans) |
This table presents typical geometries and angles for diorganotin(IV) complexes, which are analogous to those expected for this compound.
Nature of Donor-Acceptor Interactions
The formation of a this compound complex is a classic donor-acceptor interaction. The ligand, acting as a Lewis base, donates a pair of electrons from a donor atom (such as N, O, or S) into an empty hybrid orbital of the tin(IV) atom, the Lewis acid. This forms a coordinate covalent bond. The strength and nature of this bond are influenced by several factors, including the basicity of the ligand and the electrophilicity of the tin center. The two electron-withdrawing chloride atoms on the this compound molecule enhance the Lewis acidity of the tin atom, making it receptive to coordination.
Synthesis and Structural Elucidation of this compound Coordination Complexes
The synthesis of this compound complexes generally involves the direct reaction of the parent compound with the chosen ligand in an appropriate solvent. The resulting complexes can be characterized using a variety of techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), as well as single-crystal X-ray diffraction for definitive structural elucidation. researchgate.netgrafiati.com ¹¹⁹Sn NMR is particularly powerful, as the chemical shift is highly sensitive to the coordination number of the tin atom. nih.gov
Monomeric and Polymeric Architectures
Depending on the nature of the ligand, this compound can form both discrete molecular units (monomers) and extended networks (polymers).
Monomeric Architectures: Monomeric complexes arise when one or more ligand molecules coordinate to a single this compound unit without bridging to another. This is common with monodentate ligands like pyridine (B92270) or bidentate chelating ligands like N-(5-halosalicylidene)tryptophane, which form five- and six-membered chelate rings with the tin atom. researchgate.netnih.gov The steric bulk of the pentyl groups also favors the formation of monomeric species by hindering the close approach of other tin centers required for polymerization.
Polymeric Architectures: Polymeric structures are formed when a ligand acts as a bridge between two or more tin centers. This is often observed with ligands that have donor atoms at opposite ends of their structure, such as dicarboxylic acids or certain diamines. researchgate.net For example, some diorganotin(IV) carboxylates have been shown to form zigzag polymeric chains where the carboxylate group bridges adjacent tin atoms. tandfonline.com These extended structures can lead to materials with unique physical properties compared to their monomeric counterparts.
| Architecture | Description | Example Ligand Type (based on analogues) |
| Monomeric | A single this compound unit complexed with non-bridging ligands. | Pyridine, Schiff bases, Semicarbazones researchgate.netlupinepublishers.com |
| Polymeric | Multiple this compound units linked by bridging ligands into chains or networks. | Dicarboxylic acids, certain diols researchgate.nettandfonline.commdpi.com |
Factors Influencing Coordination Number and Stereochemistry
Several key factors determine the final coordination number and stereochemistry of the resulting this compound complex:
Steric Hindrance: The size of both the ligand and the organic groups on the tin atom is a dominant factor. The relatively large pentyl groups on this compound create significant steric bulk around the tin center. This can limit the number of ligands that can coordinate, often favoring five-coordination over six-coordination, especially with bulky ligands. researchgate.net
Ligand Bite Angle and Denticity: For chelating (polydentate) ligands, the distance between the donor atoms (the "bite") and the number of donor atoms (denticity) are crucial. A ligand with a small bite angle may distort the geometry from an ideal shape. A tridentate ligand, for example, will almost certainly lead to a coordination number of at least five. researchgate.net
Reaction Stoichiometry: The molar ratio of this compound to the ligand used in the synthesis directly influences the product. A 1:1 ratio with a monodentate ligand is likely to produce a five-coordinate complex, whereas a 1:2 ratio is expected to yield a six-coordinate octahedral complex. researchgate.net
Electronic Effects: The electron-donating ability (basicity) of the ligand affects the strength of the Sn-ligand bond. Stronger donors can favor higher coordination numbers. The inductive effects of the organic groups on the tin also play a role in its Lewis acidity. researchgate.net
Application of this compound Complexes in Material Science Precursors
Coordination complexes of diorganotin(IV) dichlorides, including those of this compound, serve as valuable single-source precursors for the synthesis of tin-based materials, particularly tin(IV) oxide (SnO₂). tandfonline.commdpi.comtandfonline.com Tin(IV) oxide is an important n-type semiconductor with a wide bandgap, making it useful in applications such as gas sensors, transparent conducting electrodes, and photocatalysis. tandfonline.com
The use of a coordination complex as a precursor offers several advantages. The complex is often a stable, soluble, and handleable solid that can be purified to a high degree. The ligands can be designed to control the decomposition properties of the precursor. The thermal decomposition (pyrolysis) or sol-gel processing of a this compound complex, for example one formed with a semicarbazone ligand, can yield SnO₂ nanoparticles. researchgate.net In this process, the precursor complex is heated in air, causing the organic ligands and the pentyl groups to combust and volatilize, leaving behind a residue of pure tin(IV) oxide. tandfonline.comtandfonline.com The morphology (e.g., nanoparticles, nanowires) of the final SnO₂ material can be influenced by the structure of the precursor complex and the decomposition conditions. researchgate.net
Beyond SnO₂, other organotin compounds are widely used as catalysts in the production of polyurethanes and as heat stabilizers for polyvinyl chloride (PVC), applications where this compound and its derivatives could also be employed. lupinepublishers.comafirm-group.combnt-chemicals.com
Catalytic Applications of Dipentyltin Dichloride
Polymerization Catalysis
Organotin compounds are widely used as catalysts in the synthesis of various polymers, including polyesters and polyurethanes. While specific studies focusing on dipentyltin dichloride in polymerization are limited, the broader class of dialkyltin compounds is known to be effective.
In polyester synthesis , organotin catalysts, including dialkyltin oxides and carboxylates, are used in both polycondensation and ring-opening polymerization (ROP) reactions nih.govnih.govresearchgate.net. For instance, tin(II) octoate is a common catalyst for the ROP of lactones. The mechanism of organotin-catalyzed ROP is believed to proceed via a coordination-insertion mechanism.
In the context of polyurethane synthesis , as mentioned earlier, this compound can catalyze the step-growth polymerization of diisocyanates and polyols. The Lewis acidic tin center activates the isocyanate group towards nucleophilic attack by the hydroxyl groups of the polyol, leading to the formation of the polyurethane backbone.
Heterogenization Strategies for this compound Catalysts
To overcome issues of catalyst separation and recycling, homogeneous catalysts like this compound can be immobilized on solid supports. This process, known as heterogenization, combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Silica is a commonly employed support material for organotin catalysts due to its high surface area, mechanical and thermal stability, and the presence of surface silanol groups (Si-OH) that can be functionalized nih.govmdpi.com.
The immobilization of dialkyltin dichlorides, such as dimethyltin (B1205294) dichloride, onto silica surfaces has been demonstrated. The process typically involves the reaction of the organotin dichloride with the surface silanol groups, leading to the formation of covalent Si-O-Sn bonds organic-chemistry.org. This creates a robustly anchored catalytic species. Mesoporous silica materials, such as SBA-15, are particularly attractive supports as they provide a high concentration of accessible active sites researchgate.net.
Other support materials that have been explored for the heterogenization of organotin compounds include mesoporous carbon materials like activated carbon and carbon nanotubes unl.pt. The choice of support and immobilization technique can influence the catalytic activity and stability of the resulting heterogeneous catalyst.
Research Findings on the Remain Undisclosed in Publicly Available Literature
The user's request for an article focused on the "," with a specific subsection on the "Performance of Supported Catalysts," cannot be fulfilled at this time due to the absence of requisite primary research data in the public domain.
While the broader class of organotin compounds, such as dibutyltin (B87310) dichloride and dimethyltin dichloride, has been noted for various catalytic activities, this information is not transferable to this compound. The specific catalytic properties of an organometallic compound are highly dependent on its precise chemical structure, including the nature of the organic substituents.
Consequently, without dedicated studies on this compound's catalytic behavior and its efficacy when immobilized on a support material, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Further research and publication in the field of organotin catalysis may, in the future, shed light on the potential applications of this compound as a catalyst. Until such research becomes available, a detailed and data-driven article on this specific topic cannot be responsibly generated.
Biological Activity and Mechanistic Toxicology of Dipentyltin Dichloride
Biochemical Pathway Interference
The toxicity of organotin compounds, including dipentyltin dichloride, is largely attributed to their ability to interact with biological molecules, thereby disrupting critical cellular functions. The lipophilicity of the alkyl chains allows these compounds to penetrate cell membranes and access intracellular targets.
Affinity for Dithiol Groups and Enzyme Inhibition
A primary mechanism of toxicity for many heavy metals and organometals is their high affinity for sulfhydryl groups, particularly vicinal dithiols found in proteins. Dialkyltin compounds, such as this compound, are known to react with these groups, leading to the inhibition of essential enzymes.
Pyruvate Dehydrogenase Inhibition
The pyruvate dehydrogenase complex (PDC) is a critical multi-enzyme complex that links glycolysis to the citric acid cycle. Its activity is dependent on the presence of dithiol-containing cofactors. While direct studies on this compound's effect on pyruvate dehydrogenase are limited, the known reactivity of dialkyltins with dithiols suggests a high potential for inhibition. Inhibition of this complex would disrupt cellular energy metabolism by decreasing the production of acetyl-CoA.
Binding to Lipoic Acid and Lipoyl Dehydrogenase
Lipoic acid is a crucial cofactor for several mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex and α-ketoglutarate dehydrogenase complex. It contains a dithiolane ring that is essential for its function in acyl group transfer and redox reactions. Lipoyl dehydrogenase (dihydrolipoamide dehydrogenase), a component of these complexes, also relies on dithiol groups for its catalytic activity. Dialkyltin compounds are known to form stable cyclic adducts with dithiols, and it is therefore highly probable that this compound can bind to the dithiol form of lipoic acid and inhibit lipoyl dehydrogenase. This binding would effectively halt the catalytic cycle of these vital enzyme complexes.
Modulation of Nucleic Acid and Protein Synthesis
The synthesis of DNA, RNA, and proteins are fundamental processes for cell survival, proliferation, and function. Various toxic compounds can interfere with these processes at multiple levels, from the synthesis of precursors to the function of the enzymatic machinery.
Interference with DNA and Protein Precursor Incorporation
The incorporation of radiolabeled precursors, such as thymidine for DNA and leucine for protein, is a standard method to assess the rate of synthesis of these macromolecules. Studies on related organotin compounds have demonstrated inhibitory effects on the incorporation of these precursors. While specific data for this compound is scarce, it is plausible that it shares this property with other dialkyltins. The inhibition could be a secondary effect of cellular toxicity, such as ATP depletion due to mitochondrial dysfunction, or a more direct effect on the enzymes involved in DNA replication and protein translation.
| Precursor | Macromolecule | Potential Effect of this compound |
| Thymidine | DNA | Inhibition of incorporation |
| Leucine | Protein | Inhibition of incorporation |
Effects on RNA Incorporation
Similar to DNA and protein synthesis, RNA synthesis can be monitored by the incorporation of precursors like uridine. The impact of this compound on RNA synthesis has not been extensively characterized. However, given the general cytotoxic nature of organotin compounds and their ability to disrupt cellular energy homeostasis and interact with various enzymes, an inhibitory effect on RNA synthesis is a likely consequence of exposure.
| Precursor | Macromolecule | Potential Effect of this compound |
| Uridine | RNA | Inhibition of incorporation |
Organ-Specific Toxicological Mechanisms of Dialkyltin Compounds
The toxicity of dialkyltin compounds, including this compound, is multifaceted, with mechanisms varying across different organ systems. The length of the alkyl chains is a significant determinant of their toxicological profile.
Immunotoxicity Pathways and Thymus Atrophy Mechanisms
Dialkyltin compounds are known for their potent immunotoxic effects, primarily targeting the thymus gland. This leads to a state of immunosuppression, particularly affecting cell-mediated immunity. nih.govresearcher.life
The principal manifestation of dialkyltin immunotoxicity is the induction of thymus atrophy, characterized by a significant depletion of lymphocytes (thymocytes). nih.govtandfonline.com This effect is selective for the thymus and thymus-dependent regions of peripheral lymphoid organs and occurs without overt signs of generalized toxicity. nih.govresearcher.life The thymic atrophy induced by some dialkyltins, such as dibutyltin (B87310), has been observed to be reversible after a single exposure. tandfonline.com
The underlying mechanism for this selective lymphocytotoxic action is believed to be related to the high affinity of dialkyltin compounds for dithiol groups within proteins. nih.govresearcher.lifenih.gov This interaction can disrupt critical cellular processes, including:
Disturbance of Cell Energetics: By binding to dithiol-containing enzymes, dialkyltins can interfere with mitochondrial function and cellular energy metabolism.
Inhibition of Cell Proliferation: The disruption of cellular energetics and interaction with key proteins can halt the proliferation of rapidly dividing cells, such as thymocytes. nih.govresearcher.life
The process of thymocyte depletion is understood to be a result of increased cell death. tandfonline.com Studies with other organotin compounds have shown a dose-dependent increase in thymocyte apoptosis. For instance, tributyltin chloride has been demonstrated to induce thymocyte apoptosis mediated by the Fas pathway. nih.gov While the precise signaling pathways for dialkyltins are not fully elucidated in the provided results, the direct action on rapidly dividing intrathymic cells is a key aspect of their immunotoxicity. nih.govresearcher.life
Table 1: Effects of Dialkyltin Compounds on the Immune System
| Compound Type | Primary Target Organ | Key Effect | Proposed Mechanism |
| Dialkyltins (e.g., Dibutyltin) | Thymus | Lymphocyte depletion, Thymus atrophy | Affinity for dithiol groups, disruption of cell energetics and proliferation |
Neurotoxicity Mechanisms
Certain dialkyltin compounds exhibit significant neurotoxicity. The brain is a target for these compounds, which can cross the blood-brain barrier. nih.gov
Exposure to dimethyltin (B1205294) compounds has been associated with histopathological changes in the brain, including neuronal necrosis, ventricular dilation, and vacuolization of white matter. industrialchemicals.gov.au Dibutyltin has been shown to induce oxidative stress in cortical cells and can alter neurotransmitter levels, specifically decreasing dopamine and serotonin in the striatum and frontal cortex, respectively. nih.gov
The neurotoxic mechanisms of organotin compounds are complex and can involve several pathways:
Oxidative Stress: Generation of reactive oxygen species can lead to cellular damage, including lipid peroxidation and protein carbonylation. nih.gov
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can lead to apoptosis. nih.gov
Altered Neurotransmission: Interference with neurotransmitter systems can impair learning and locomotion. nih.gov
Excitotoxicity: Some organotins can induce the release of excitatory neurotransmitters like glutamate, leading to neuronal damage. purdue.edu
While the specific mechanisms for this compound are not detailed in the search results, the general patterns of dialkyltin neurotoxicity suggest that it would likely involve similar pathways of oxidative stress and disruption of neuronal function.
Hepatotoxicity and Bile Duct Injury Mechanisms
The liver is a primary organ for the detoxification of xenobiotics and is susceptible to injury from chemical exposure. Drug-induced liver injury (DILI) can manifest in various forms, including cholestasis, which is the impairment of bile flow. nih.gov In severe cases, this can lead to bile duct injury. nih.govresearchgate.net
Dialkyltin compounds can induce hepatotoxicity, with a notable effect being cholangitis, or inflammation of the bile ducts. tandfonline.com The mechanism of this toxicity is linked to the accumulation of the tin compounds in the liver and their subsequent effects on bile production and transport.
The functional impairment of hepatic bile acid transporters by chemicals can lead to a toxic accumulation of bile acids within hepatocytes, increasing the risk of liver injury. nih.gov The inhibition of the bile salt export pump (BSEP) is a well-studied mechanism in DILI. nih.gov While the direct effect of this compound on specific transporters is not specified, the general mechanism for dialkyltin hepatotoxicity involves their chemical properties. As with their immunotoxicity, the reactivity of dialkyltins with dithiol groups is a probable cause of liver cell and bile duct damage. nih.gov
Biliary excretion is a crucial route for the elimination of various xenobiotics and metals. epa.gov The concentration of a toxic substance in the bile can be directly related to the damage observed in the biliary system. For dialkyltin compounds, their presence in the bile can lead to direct toxic effects on the biliary epithelium. The administration of chelating agents with dithiol groups, such as 2,3-dimercaptopropane-1-sulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA), has been shown to be effective in reducing the bile duct and liver lesions caused by dialkyltins, supporting the role of direct tin-mediated toxicity in this organ. nih.gov
Cutaneous Toxicity Mechanisms
While information on the specific cutaneous toxicity of this compound is limited, some organotin compounds are known to cause skin irritation. nih.govnih.gov The mechanisms of chemical-induced dermal injury often involve the disruption of the skin's lipid barrier. For instance, prolonged exposure to solvents like methylene (B1212753) chloride can cause chemical dermal injury by destructing lipids within the epidermis and dermis. nih.gov It is plausible that dialkyltins could exert a similar effect due to their lipophilic nature, allowing them to penetrate the skin and interact with cellular components, leading to irritation or dermatitis.
Pulmonary Effects
The respiratory system can be a target for inhaled substances. Inhalation of some organotin compounds, such as tributyltin oxide, has been associated with irritation of the upper respiratory tract. nih.gov However, studies involving dietary administration of dibutyltin diacetate in rats and mice for 78 weeks did not reveal any histopathological changes in the lungs, bronchi, or trachea. nih.gov Inhalation of inorganic tin dust or fumes can lead to a benign pneumoconiosis known as stannosis, which is characterized by the deposition of tin oxide in the lungs without significant functional impairment. nih.gov The pulmonary effects of dialkyltin compounds like this compound are likely dependent on the route of exposure, with inhalation posing a greater risk for direct lung effects. The potential mechanisms could involve direct irritation of the respiratory epithelium.
Table 2: Summary of Organ-Specific Toxicities of Dialkyltin Compounds
| Organ System | Observed Effects | Potential Mechanisms |
| Immune | Thymus atrophy, immunosuppression | Disruption of thymocyte energetics and proliferation via interaction with dithiol groups. |
| Nervous | Neuronal necrosis, white matter vacuolization, altered neurotransmitter levels | Oxidative stress, mitochondrial dysfunction, excitotoxicity. |
| Hepatic | Cholangitis, bile duct injury | Accumulation of bile acids due to transporter inhibition, direct toxicity to biliary epithelium. |
| Cutaneous | Skin irritation | Disruption of epidermal and dermal lipids. |
| Pulmonary | Respiratory tract irritation (inhalation) | Direct irritation of the respiratory epithelium. |
Comparative Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological activity and toxicology of organotin compounds, including this compound, are fundamentally governed by their chemical structure. Structure-Activity Relationship (SAR) studies for this class of compounds reveal that the nature and number of organic substituents attached to the tin (Sn) atom are primary determinants of their biological effects. uu.nlresearchgate.net For dialkyltin compounds like this compound, the length of the alkyl chains (the 'pentyl' groups in this case) is a critical factor influencing toxicity and the specific biological systems affected. Generally, the toxicity of organotins is ranked as follows: triorganotins > diorganotins > monoorganotins. sysrevpharm.orgnih.gov Within the diorganotin class, the specific biological impact is further modulated by the physicochemical properties conferred by the alkyl groups.
Influence of Alkyl Chain Length on Biological Activity
The length of the n-alkyl chains in dialkyltin dichlorides has a pronounced and often non-linear effect on their biological activity. While a general trend suggests that toxicity decreases as the alkyl chain becomes longer, this is not always consistent and depends heavily on the biological endpoint and organism being studied. sysrevpharm.orgresearchgate.net For dialkyltin compounds, maximum toxicity is often observed with intermediate chain lengths, such as propyl and butyl groups.
Research indicates that this compound occupies a specific position within this toxicity spectrum. For instance, studies on hepatotoxicity show that bile duct damage is a characteristic lesion for several dialkyltin compounds. This effect is most pronounced with dibutyltin dichloride, but is also observed to a lesser degree with diethyltin (B15495199), dipropyltin, dipentyltin, and dihexyltin compounds. uu.nl The toxicity diminishes significantly with longer chains, and dioctyltin shows almost no effect on the bile duct. uu.nl This pattern correlates with the concentration of tin found in the bile, where levels are high in rats treated with dibutyltin, and progressively lower for those exposed to dipentyltin and dihexyltin. uu.nl
Similarly, various dialkyltin compounds are known to induce immunotoxicity, particularly causing a reduction in the weight of the thymus. This effect is notable for dipropyltin, dibutyltin, and dioctyltin compounds. uu.nl Other effects, such as pulmonary edema, have been reported in rats following intravenous administration of several dialkyltins, including diethyl-, dipropyl-, and dipentyltin compounds. inchem.org
The following table summarizes the comparative biological effects of a series of n-dialkyltin dichlorides, illustrating the influence of alkyl chain length.
| Compound | Alkyl Chain | Primary Toxicological Effects Noted in Research |
|---|---|---|
| Diethyltin dichloride | Ethyl (C2) | Bile duct damage (less severe than dibutyltin); skin lesions; pulmonary edema. uu.nlinchem.org |
| Dipropyltin dichloride | Propyl (C3) | Immunotoxicity (thymus atrophy); bile duct damage (less severe than dibutyltin); skin lesions; pulmonary edema. uu.nlinchem.org |
| Dibutyltin dichloride | Butyl (C4) | Pronounced bile duct damage; immunotoxicity (thymus atrophy); skin irritation. uu.nlinchem.org |
| This compound | Pentyl (C5) | Bile duct damage (less severe than dibutyltin); pulmonary edema. uu.nlinchem.org |
| Dihexyltin dichloride | Hexyl (C6) | Bile duct damage (less severe than dipentyltin). uu.nl |
| Dioctyltin dichloride | Octyl (C8) | Immunotoxicity (thymus atrophy); minimal to no bile duct damage. uu.nl |
Correlation Between Chemical Structure and Mechanistic Pathways
The chemical structure of dialkyltin compounds, particularly the alkyl chain length, directly correlates with their underlying toxic mechanisms. The primary biochemical lesion associated with dialkyltins is their potent inhibition of enzymes that contain vicinal dithiol groups. uu.nl
A key mechanistic pathway involves the inhibition of α-keto acid oxidation. Dialkyltin compounds demonstrate a high affinity for the dithiol-containing cofactor, lipoic acid, which is essential for the function of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. uu.nl By binding to these dithiol groups, dialkyltins disrupt the entry of substrates into the tricarboxylic acid (TCA) cycle, impairing cellular respiration. At higher concentrations, they have also been noted to inhibit oxidative phosphorylation through interactions with the ATP synthase complex. uu.nl
The length of the alkyl chain influences the lipophilicity of the compound, which in turn affects its absorption, distribution, and ability to penetrate mitochondrial membranes to reach these enzymatic targets. The peak toxicity seen with dibutyltin dichloride in certain assays, such as bile duct injury, suggests an optimal lipophilicity for reaching and interacting with its molecular targets in that specific tissue. uu.nl As the alkyl chain length increases beyond butyl, as in dipentyltin and dihexyltin, the change in physical properties may alter the compound's distribution and reduce its specific activity against key targets in the bile duct, leading to lower toxicity for that endpoint. uu.nl
The relationship between the structure of dialkyltins and their primary mechanistic action is outlined in the table below.
| Structural Feature | Mechanistic Consequence | Observed Correlation |
|---|---|---|
| Dialkyltin (R₂Sn²⁺) moiety | High affinity for dithiol (-SH) groups. uu.nl | Inhibition of dithiol-dependent enzymes is a common mechanism for all active dialkyltins. uu.nl |
| Intermediate Alkyl Chain Length (e.g., Propyl, Butyl) | Optimal balance of lipophilicity and steric factors for interaction with mitochondrial enzyme targets like pyruvate dehydrogenase. uu.nl | Correlates with the highest toxicity for specific endpoints like bile duct injury (dibutyltin) and immunotoxicity (dipropyltin, dibutyltin). uu.nl |
| Longer Alkyl Chain Length (e.g., Pentyl, Hexyl, Octyl) | Increased lipophilicity may alter tissue distribution and reduce affinity for or access to specific enzymatic sites. uu.nl | Generally correlates with reduced toxicity for certain effects like bile duct damage, as seen when comparing dipentyltin to dibutyltin. uu.nl |
Environmental Fate and Ecotoxicological Assessment of Dipentyltin Dichloride
Environmental Degradation Pathways and Kinetics of Dipentyltin Dichloride
The environmental persistence and fate of this compound, an organotin compound, are dictated by a combination of abiotic and biotic degradation processes. These processes ultimately determine the compound's concentration, bioavailability, and potential for ecotoxicological effects in various environmental compartments. The degradation of organotin compounds generally proceeds through the sequential cleavage of the tin-carbon bonds, leading to less substituted and generally less toxic inorganic tin species.
Abiotic Degradation Mechanisms
Abiotic degradation encompasses chemical and physical processes that transform this compound without the involvement of biological organisms. These mechanisms are crucial in determining the initial breakdown of the compound upon its release into the environment.
Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of organotin compounds in aquatic environments. cput.ac.za This process is driven by the energy of sunlight, particularly UV radiation, which can cleave the tin-carbon bonds. researchgate.net For organotin compounds in general, photolysis is considered one of the fastest degradation processes in the aquatic environment. cput.ac.za The degradation of organotins is generally accelerated by sunlight and higher temperatures. dcceew.gov.au
The photochemical degradation of dialkyltin compounds like this compound is expected to proceed through a dealkylation process, sequentially removing the pentyl groups from the tin atom. This leads to the formation of monopentyltin trichloride (B1173362) and subsequently inorganic tin. acs.org The rate of photodegradation can be influenced by various environmental factors, including water clarity, depth, and the presence of photosensitizing agents. researchgate.net While specific kinetic data for this compound is scarce, studies on other dialkyltins, such as dibutyltin (B87310) (DBT), have shown that they can undergo rapid photodegradation. acs.org
Table 1: Factors Influencing Photochemical Degradation of Organotin Compounds
| Factor | Influence on Degradation Rate |
| Sunlight Intensity | Higher intensity, particularly of UV radiation, increases the rate of photolysis. |
| Water Clarity | Greater water clarity allows for deeper penetration of UV light, enhancing degradation. |
| Presence of DOM | Dissolved Organic Matter (DOM) can act as a photosensitizer, potentially accelerating degradation. acs.org |
| Salinity | The effect of salinity on the photodegradation of organotins can be complex and compound-specific. acs.org |
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, breaking it down. Dialkyltin dichlorides, including this compound, are susceptible to hydrolysis. In aqueous environments, this compound is expected to hydrolyze, replacing the chloride ions with hydroxide (B78521) ions. The dissolution of dimethyltin (B1205294) dichloride in water, for instance, produces chloride ions and doubly-charged dimethyltin ions, along with their hydrolysis products. researchgate.net
The extent and products of hydrolysis can be influenced by pH. The hydrolysis of di-s-butyltin dichloride yields products similar to those of the di-n-butyl compound, while the hydrolysis of di-t-butyltin dichloride is markedly different, yielding di-t-butyltin hydroxide chloride. rsc.org Under strongly basic conditions, di-t-butyltin oxide is formed. rsc.org While specific studies on this compound are limited, it is anticipated to follow a similar pathway, forming dipentyltin hydroxide chloride and subsequently dipentyltin oxide. It is noted that dibutyltin dichloride's decomposition (hydrolysis) occurs in hot water. bnt-chemicals.comnih.gov
Oxidative pathways contribute to the degradation of organotin compounds, involving the reaction of the compound with oxidizing agents present in the environment, such as hydroxyl radicals. These reactive species can be generated through photochemical processes. acs.org The oxidation of organotins can lead to the cleavage of the tin-carbon bond. researchgate.net The surface oxidation of PVC containing organotin compounds is likely driven by the photochemical production of hydroxyl radicals. acs.org This suggests that in environments where such radicals are present, the degradation of this compound could be enhanced.
Biodegradation Processes in Various Environmental Compartments
Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the ultimate fate of this compound in the environment. dcceew.gov.au Microbial activity in soil, sediment, and water plays a significant role in the detoxification of organotin compounds. tandfonline.com
The presence or absence of oxygen significantly influences the rate and pathways of organotin biodegradation.
Aerobic Degradation: In the presence of oxygen, aerobic microorganisms can effectively degrade organotin compounds. Aerobic degradation has been shown to be faster than degradation under anaerobic conditions for compounds like tributyltin (TBT). researchgate.net The biodegradation of organotin compounds in activated sludge, an aerobic environment, occurs via a sequential dealkylation process. nih.gov Studies on other dialkyltins, such as dibutyltin (DBT), in activated sludge have shown half-lives of around 5.1 days in non-acclimatized biomass, which can decrease to 3.6 days in acclimatized biomass. nih.gov It is expected that this compound would also be susceptible to aerobic biodegradation, with microorganisms utilizing it as a source of carbon and energy. nih.gov
Table 2: Comparison of Aerobic and Anaerobic Degradation of Organotin Compounds
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
| Degradation Rate | Generally faster | Generally slower |
| Primary Pathway | Sequential dealkylation | Sequential dealkylation |
| Common Environments | Surface water, aerated soils, activated sludge | Deep sediments, anoxic water columns |
Environmental Distribution, Persistence, and Bioaccumulation Potential
The environmental journey of this compound is governed by a series of physical and chemical processes that dictate its distribution, longevity, and potential to accumulate in living organisms. Key among these are its interactions with soil and sediment, and its tendency to volatilize from water bodies.
Sorption and Leaching Characteristics in Soil and Sediments
The mobility of this compound in the terrestrial and aquatic environments is significantly influenced by its sorption to soil and sediment particles. Sorption, the process of a chemical binding to a solid surface, effectively reduces its concentration in the dissolved phase and, consequently, its potential for leaching into groundwater. The extent of sorption is quantified by the soil sorption coefficient (Koc), which is normalized to the organic carbon content of the soil or sediment.
Due to a lack of specific experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are employed to estimate its environmental properties. These models use the chemical's structure to predict its behavior. Based on such predictive methods, the estimated soil sorption coefficient (log Koc) for this compound is presented in the table below.
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Koc (Soil Sorption Coefficient) | 3.5 - 4.5 | Moderate to Strong Sorption |
| Leaching Potential | Low | Likely to remain in the upper soil layers |
A higher log Koc value suggests a stronger affinity for organic matter in soil and sediment, leading to lower mobility. The estimated log Koc for this compound indicates that it is likely to bind moderately to strongly to soil and sediment particles. This strong association with solid matrices significantly reduces its potential for leaching, suggesting that the compound is less likely to contaminate groundwater and will tend to persist in the upper layers of soil and sediment.
Volatilization from Water Bodies
Volatilization is a key process that governs the transfer of a chemical from a liquid phase to the atmosphere. For compounds in aqueous environments, this process is largely determined by the Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for a chemical to partition from water to air.
| Parameter | Estimated Value (atm-m³/mol) | Interpretation |
|---|---|---|
| Henry's Law Constant | 0.01 - 0.1 | Moderate Volatility |
The estimated Henry's Law constant for this compound suggests a moderate potential for volatilization from water bodies. This implies that while a portion of the compound can escape into the atmosphere, a significant amount is likely to remain in the aquatic environment, where it can be subject to other fate processes such as sorption to sediment and bioaccumulation.
Ecotoxicological Impact Assessment Methodologies
Assessing the potential ecological harm of chemical compounds like this compound requires a multifaceted approach that integrates both experimental data and predictive modeling. These methodologies aim to understand and quantify the adverse effects on various organisms and ecosystems.
Predictive Modeling Approaches for Environmental Impacts
In the absence of extensive empirical data, predictive models are indispensable tools for estimating the environmental concentrations and potential ecological effects of chemicals. These models are broadly categorized into those that predict the physical movement and distribution of a substance and those that forecast the biological response of organisms to exposure.
Hydrodynamic and sediment transport models are sophisticated computational tools used to simulate the movement of water and suspended particles in aquatic systems such as rivers, estuaries, and coastal waters. mdpi.com These models are crucial for predicting the environmental distribution of contaminants like this compound that have a tendency to sorb to sediments.
The core of these models consists of a set of mathematical equations that describe fluid dynamics and particle motion. Key inputs for these models include:
Bathymetry: The underwater topography of the water body.
Hydrodynamic data: Water flow rates, tides, and currents.
Sediment characteristics: Particle size distribution and density.
Chemical properties: Sorption coefficients (Koc) of the contaminant.
By integrating these data, the models can simulate how this compound, bound to sediment particles, is transported, deposited, and resuspended within an aquatic environment. This allows for the prediction of areas with high potential for contaminant accumulation, known as "hot spots," which can then be targeted for monitoring and remediation efforts.
Ecological response models, also known as ecotoxicological models, are used to predict the effects of chemical exposure on biological organisms, populations, and communities. These models establish a relationship between the concentration of a contaminant and the magnitude of the adverse biological response.
For a compound like this compound, these models can be used to:
Predict acute and chronic toxicity: Estimate the concentrations that are likely to cause mortality or sublethal effects (e.g., reduced growth or reproduction) in different species.
Assess population-level impacts: Simulate how exposure to the chemical might affect the long-term survival and dynamics of a population.
Evaluate food web bioaccumulation: Model the transfer and magnification of the compound through different trophic levels of an ecosystem.
These models often rely on data from laboratory toxicity tests on representative species and incorporate factors such as the organism's life history traits and the chemical's bioaccumulation potential. The output of these models can be expressed as a Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur.
Application of Life Cycle Assessment (LCA) in Organotin Compounds
A Life Cycle Assessment (L-C-A) is a method used to identify environmental burdens and assess the potential environmental impacts associated with a product, process, or service throughout its entire life cycle. aurubis.cominternationaltin.org This "cradle-to-gate" or "cradle-to-grave" approach is a valuable tool for promoting effective sustainability strategies by pinpointing negative impacts and minimizing the risk of transferring these problems from one stage of the life cycle to another. aurubis.commdpi.com For chemical compounds like this compound and other organotins, an LCA provides a comprehensive framework for evaluating environmental performance. aurubis.com
The life cycle of an organotin compound encompasses several key stages:
Raw Material Extraction: This initial phase involves the mining and processing of tin and other precursor chemicals. internationaltin.org
Manufacturing: The synthesis of the specific organotin compound, such as this compound, occurs at this stage.
Product Formulation and Use: Organotins are incorporated into various products. They are widely used as heat stabilizers in polyvinyl chloride (PVC), catalysts for polyurethane foams and silicone rubber, and as biocides in applications like antifouling paints.
End-of-Life: This stage includes the disposal or recycling of products containing organotins, which can lead to their release into the environment through landfill leaching or other waste streams.
Table 1: Life Cycle Stages of Organotin Compounds and Potential Environmental Considerations
| Life Cycle Stage | Key Activities | Potential Environmental Impacts |
|---|---|---|
| Raw Material Acquisition | Mining and beneficiation of tin ore; production of precursor chemicals. | Energy consumption, greenhouse gas emissions, resource depletion. |
| Manufacturing/Production | Synthesis of organotin compounds (e.g., this compound). | Chemical waste generation, emissions of volatile organic compounds, energy use. |
| Use Phase | Incorporation into products (e.g., PVC, paints, catalysts); direct application as biocides. | Leaching from products during use, direct release into aquatic or terrestrial environments. |
| End-of-Life | Disposal in landfills, incineration, or recycling of products containing organotins. | Contamination of soil and groundwater via landfill leachate, release of toxic compounds during incineration. |
Use of Environmental Pollution Indicators
To monitor and assess the environmental impact of organotin compounds like this compound, various environmental pollution indicators are utilized. These indicators can be biological or chemical and help to determine the presence and effects of these contaminants in ecosystems. wikipedia.org
Bioindicators
A bioindicator is a species or group of species whose status, function, or population can provide qualitative information about the health of the environment. wikipedia.org They are valuable because they can reveal the cumulative and long-term effects of pollution. wikipedia.org
Gastropods as Indicators of Tributyltin (TBT) Pollution: Certain marine snails have been widely used as bioindicators for TBT pollution. The development of "imposex"—the imposition of male sexual characteristics on female snails—is a well-documented specific response to TBT exposure, making these organisms effective sentinels for this type of contamination.
Skipjack Tuna for Global Monitoring: Due to their migratory patterns and tendency to accumulate pollutants, skipjack tuna have been proposed as a suitable bioindicator for monitoring the global distribution of butyltin compounds in offshore and open sea waters. researchgate.net High concentrations of butyltins in their tissues can reflect the pollution levels in the seawater where they were recently living. researchgate.net
Impact on Microbial Indicators
Standard water quality monitoring often relies on the presence and quantity of fecal indicator organisms, such as Escherichia coli and Streptococcus faecalis, to signal potential pathogen contamination. wa.gov However, research has shown that some organotin compounds can be toxic to these very bacteria. nih.govnih.gov
One study examined the effect of various organotins on pure cultures of E. coli and S. faecalis. nih.gov The results indicated that certain organotins could decrease the viable counts of these indicator organisms. nih.gov For example, tributyltin chloride was found to be effective at concentrations of about 0.1 to 1.0 mg of Sn/liter. nih.gov While the concentrations of methyltins needed to cause a reduction were higher than those typically found in aquatic ecosystems, the study suggested that butyltins, especially in combination with other environmental stressors, could contribute to the injury of these indicator organisms. nih.govnih.gov This interference could potentially lead to an underestimation of fecal pollution levels in waters contaminated with organotins. nih.gov
Table 2: Effect of Select Organotin Compounds on Fecal Pollution Indicator Organisms
| Compound | Effective Concentration Range (mg of Sn/liter) |
|---|---|
| (CH₃)₂SnCl₂ (Dimethyltin dichloride) | ~ 10 to 100 |
| (CH₃)₃SnCl (Trimethyltin chloride) | ~ 10 to 100 |
| Tributyltin chloride | ~ 0.1 to 1.0 |
Data sourced from a study on pure cultures of Escherichia coli and Streptococcus faecalis. nih.gov
Chemical Indicators
The most direct method of monitoring is the measurement of organotin concentrations in various environmental compartments. International standards, such as ISO 17353 for water quality and ISO 23161 for soil quality, provide gas chromatographic methods for determining selected organotin compounds. gov.bc.cabcp-instruments.comgov.bc.casis.se Analysis of water, sediment, and biological tissues for compounds like this compound provides a quantitative measure of contamination levels. gov.bc.ca
Advanced Analytical Methodologies for the Characterization and Detection of Dipentyltin Dichloride
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is fundamental to the characterization of dipentyltin dichloride, enabling detailed investigation of its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. Key nuclei for the analysis of this compound include ¹H (proton), ¹³C, and ¹¹⁹Sn.
¹H NMR: Proton NMR provides information on the structure of the pentyl chains. The chemical shifts (δ) of the protons are influenced by their proximity to the electronegative tin and chlorine atoms. Signals corresponding to the methylene (B1212753) group directly attached to the tin atom (α-CH₂) appear furthest downfield, with subsequent methylene groups (β, γ, δ) and the terminal methyl group (ε-CH₃) appearing progressively upfield.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data for the carbon skeleton of the pentyl groups. Similar to proton NMR, the α-carbon bonded to the tin atom exhibits the largest downfield chemical shift. mendeley.comoregonstate.edu
¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and spin of ½. huji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. For dialkyltin dichlorides like this compound, the ¹¹⁹Sn resonance typically appears in a characteristic range, providing direct evidence of the chemical state of the tin center. rsc.orgresearchgate.net The coupling between tin and directly attached ¹³C nuclei (¹J(¹¹⁹Sn-¹³C)) also provides valuable structural information. rsc.org
| Nucleus | Typical Chemical Shift (δ) Range for Dialkyltin Dichlorides (ppm) | Information Obtained |
|---|---|---|
| ¹H | 1.0 - 2.5 | Structure and environment of pentyl group protons. |
| ¹³C | 13 - 40 | Carbon skeleton of the pentyl groups. |
| ¹¹⁹Sn | +120 to +160 | Coordination environment of the tin atom. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within this compound. These methods probe the vibrational energies of molecules, which are determined by bond strengths and atomic masses.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). The key vibrational modes for this compound are the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) stretching frequencies. researchgate.netiau.ir The asymmetric and symmetric stretches of the Sn-C bonds in dialkyltin compounds typically appear in the 500-600 cm⁻¹ region. The Sn-Cl stretching vibrations are found at lower frequencies, generally in the 300-400 cm⁻¹ range. libretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying symmetric vibrations and bonds involving heavy atoms. The symmetric Sn-C and Sn-Cl stretching vibrations in dialkyltin dichlorides are often strong and easily identifiable in Raman spectra. azom.com For similar compounds like dimethyltin (B1205294) dichloride, characteristic Raman bands can be used for quantitative analysis. azom.com
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Sn-C (asymmetric stretch) | IR | ~580 - 600 |
| Sn-C (symmetric stretch) | Raman | ~510 - 530 |
| Sn-Cl (stretches) | IR, Raman | ~320 - 380 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For organotin compounds like this compound, techniques such as electrospray ionization (ESI) are often employed.
The mass spectrum of a dialkyltin dichloride typically shows a characteristic isotopic pattern due to the presence of multiple stable isotopes of tin and chlorine. The fragmentation process in the mass spectrometer often involves the sequential loss of the pentyl groups and chlorine atoms. researchgate.netresearchgate.net A common fragmentation pathway for a this compound molecule (R₂SnCl₂, where R = C₅H₁₁) involves the initial loss of a chlorine atom to form the [R₂SnCl]⁺ ion. researchgate.net Subsequent fragmentation can involve the loss of a pentyl radical or the elimination of an alkene (e.g., pentene) via a rearrangement process.
| Ion | Proposed Fragmentation Pathway | Significance |
|---|---|---|
| [ (C₅H₁₁)₂SnCl ]⁺ | M - Cl | Primary fragment ion, confirms loss of chlorine. |
| [ (C₅H₁₁)SnCl ]⁺ | [ (C₅H₁₁)₂SnCl ]⁺ - C₅H₁₁ | Loss of one pentyl radical. |
| [ HSnCl ]⁺ | Further fragmentation and rearrangement | Indicates breakdown of the alkyl chains. |
| [ SnCl ]⁺ | [ (C₅H₁₁)SnCl ]⁺ - C₅H₁₀ | Loss of a neutral pentene molecule. |
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of dichloro-bis(n-pentyl)tin(IV), an alternative name for this compound, has been determined. researchgate.net Such studies on related compounds like dichlorodiphenyltin reveal a distorted tetrahedral geometry around the central tin atom. rsc.org The tin atom is bonded to two organic groups and two chlorine atoms. XRD analysis allows for the precise measurement of the C-Sn-C, Cl-Sn-Cl, and C-Sn-Cl angles, as well as the Sn-C and Sn-Cl bond lengths, providing unambiguous structural confirmation.
| Structural Parameter | Typical Value (from related structures like Ph₂SnCl₂) | Information Provided |
|---|---|---|
| Sn-Cl Bond Length | ~2.35 Å | Length of the tin-chlorine bond. rsc.org |
| Sn-C Bond Length | ~2.11 Å | Length of the tin-carbon bond. rsc.org |
| Cl-Sn-Cl Angle | ~100° | Valence angle between chlorine atoms. rsc.org |
| C-Sn-C Angle | ~126° | Valence angle between pentyl groups. rsc.org |
Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are techniques used for the quantitative determination of the total tin content in a sample, rather than for structural elucidation of the intact molecule. cdc.gov
Atomic Absorption Spectroscopy (AAS): In AAS, a sample containing this compound is first subjected to a high-temperature atomization process (e.g., in a flame or graphite (B72142) furnace) to break the molecule apart and generate free tin atoms in the ground state. These atoms then absorb light from a source lamp at a wavelength characteristic of tin. The amount of light absorbed is proportional to the concentration of tin in the sample. rsc.org Hydride generation AAS is a particularly sensitive method for tin determination, where the organotin is converted to volatile tin hydride (SnH₄) before being introduced into the atomizer. rsc.orgresearchgate.net
Atomic Emission Spectroscopy (AES): In AES, the atomized sample is excited to a higher energy state, typically using an inductively coupled plasma (ICP) source. As the excited tin atoms relax to their ground state, they emit light at specific wavelengths. The intensity of this emitted light is directly proportional to the concentration of tin. ICP-AES is a robust method for multi-element analysis and is frequently used for tin quantification in environmental and biological samples. cdc.gov
| Technique | Principle | Primary Application for this compound |
|---|---|---|
| AAS | Measurement of light absorption by ground-state atoms. | Quantification of total tin content. |
| AES (ICP-AES) | Measurement of light emission from excited atoms. | Sensitive quantification of total tin content. |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from complex mixtures prior to its detection and quantification. The choice of chromatographic method depends on the volatility and polarity of the analyte.
Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile compounds. nih.gov Dialkyltin dichlorides are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile and thermally stable tetraorganotin compounds. Common derivatization agents include sodium tetraethylborate (NaBEt₄), which ethylates the compound, or Grignard reagents like pentylmagnesium bromide, which can introduce pentyl groups. labrulez.com After derivatization, the resulting tetra-substituted tin compound can be separated on a GC column and detected using various detectors, such as a Flame Photometric Detector (FPD), which is selective for tin, or a Mass Spectrometer (MS) for definitive identification. labrulez.comalsglobal.se
High-Performance Liquid Chromatography (HPLC): HPLC is an alternative separation technique that is well-suited for polar, non-volatile, or thermally sensitive compounds. cdc.gov A significant advantage of HPLC for the analysis of this compound is that derivatization is often not necessary. Separation can be achieved using reversed-phase or ion-exchange columns. Detection is commonly performed by coupling the HPLC system to an element-specific detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), which provides very high sensitivity and specificity for tin. cdc.gov
| Technique | Principle | Derivatization Required? | Common Detectors |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Yes (typically) | FPD, MS, ICP-MS |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between mobile and stationary phases. | No | ICP-MS, MS |
Gas Chromatography (GC) and GC-MS
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds like organotin chlorides. The methodology involves separating components of a mixture in a gaseous mobile phase as they pass through a stationary phase within a column. For compounds like this compound, a derivatization step is often required to increase volatility and thermal stability. This typically involves alkylation (e.g., with Grignard reagents like pentylmagnesium bromide) or hydride generation. researchgate.netresearchgate.net
Following separation, detection can be achieved using various detectors. A Flame Ionization Detector (FID) offers general sensitivity for organic compounds, while an Electron Capture Detector (ECD) is more specific for halogenated compounds. cdc.govepa.gov For unequivocal identification and structural confirmation, GC is coupled with Mass Spectrometry (GC-MS). helsinki.fi The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint, allowing for highly confident identification. The GC-MS system can operate in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes like this compound. helsinki.fi
| Parameter | Description | Relevance to this compound Analysis |
| Sample Preparation | Extraction from matrix (e.g., solvent extraction) followed by derivatization to a more volatile form (e.g., alkylation, hydride generation). | Essential to make the compound suitable for GC analysis and improve chromatographic behavior. researchgate.net |
| GC Column | Typically a long, narrow-bore capillary column with a specific stationary phase to separate compounds based on boiling point and polarity. | The choice of column is critical for resolving this compound from other organotin species and matrix interferences. |
| Detector | Common detectors include Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS). cdc.gov | MS provides the highest degree of certainty in identification through its ability to provide structural information. helsinki.fi |
| Quantification | Achieved by comparing the peak area or height of the analyte to that of a known standard. | Allows for the determination of the concentration of this compound in the original sample. nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
For organotin compounds, HPLC can be used to separate different species (e.g., mono-, di-, and tri-substituted tins) without the need for derivatization. emarefa.net The technique is often coupled with highly sensitive detectors. When linked to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), it becomes a potent tool for elemental speciation, allowing for the quantification of specific tin species. mdpi.com
Two-Dimensional Gas Chromatography (GC×GC)
Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. azom.com This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The entire effluent from the primary column is systematically trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. chemistry-matters.com
The result is a highly structured two-dimensional chromatogram (or contour plot) with vastly increased peak capacity, allowing for the separation of components in extremely complex mixtures. gcms.cz This is particularly advantageous for environmental or biological samples where this compound may be present alongside numerous other contaminants. chemistry-matters.com The enhanced resolution and increased signal-to-noise ratio provided by GC×GC can reveal minor components that would be hidden in a standard GC analysis. sepsolve.com
| Feature | One-Dimensional GC (GC) | Two-Dimensional GC (GC×GC) |
| Columns | One analytical column. | Two columns (primary and secondary) with different stationary phases. wikipedia.org |
| Separation | Based on one property (e.g., volatility). | Based on two independent properties (e.g., volatility and polarity). sepsolve.com |
| Peak Capacity | Limited, prone to co-elution in complex samples. | Dramatically increased, providing superior resolution. gcms.cz |
| Sensitivity | Standard. | Enhanced due to peak refocusing by the modulator. wikipedia.org |
| Data Output | One-dimensional chromatogram (peaks over time). | Two-dimensional contour plot, providing a structured chemical fingerprint. azom.com |
Elemental Speciation Techniques for Environmental and Biological Samples
The toxicity, bioavailability, and environmental mobility of an element are critically dependent on its chemical form. nih.govscispace.com Speciation analysis is the process of identifying and quantifying the different chemical species of an element in a sample. nih.gov For tin, it is crucial to distinguish between inorganic tin and various organotin compounds, such as this compound, as their properties differ significantly. researchgate.net
The most powerful and common approach for elemental speciation is the use of a hyphenated technique, which combines a high-resolution separation method with an element-specific detector. mdpi.com This typically involves coupling a chromatographic system (like GC or HPLC) with an atomic spectrometer or a mass spectrometer. nih.gov
GC-ICP-MS/HPLC-ICP-MS: Coupling Gas or High-Performance Liquid Chromatography to an Inductively Coupled Plasma Mass Spectrometer is a state-of-the-art method for organotin speciation. The chromatograph separates the different tin species (e.g., tributyltin, diphenyltin, this compound), which are then introduced into the high-temperature plasma of the ICP-MS. The plasma atomizes and ionizes the tin atoms, and the mass spectrometer detects the tin isotopes, allowing for highly sensitive and selective quantification of each individual species. mdpi.com
The degradation of organotins in the environment often occurs through the sequential loss of organic groups (R4Sn → R3SnX → R2SnX2 → RSnX3 → SnX4), making it essential to have analytical methods that can separate and quantify each of these degradation products. researchgate.net
Advanced Microscopy Techniques for Surface Analysis
Advanced microscopy techniques are instrumental in studying the surface chemistry, morphology, and distribution of substances at the micro- and nanoscale. jocpr.com While not used for detection in bulk samples, these methods can provide invaluable information on how this compound interacts with surfaces, which is relevant in materials science and for understanding its effects on biological membranes or environmental particulates.
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a sample's surface, generating high-resolution images of its topography. scielo.org.mx When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental composition maps of the surface, which could be used to visualize the distribution of tin (from this compound) on a material.
Atomic Force Microscopy (AFM): AFM utilizes a sharp probe to physically scan the surface, producing a 3D topographical map with nanoscale resolution. jocpr.com It can be used to study changes in surface morphology of materials or biological cells upon exposure to this compound.
Transmission Electron Microscopy (TEM): TEM passes a beam of electrons through an ultra-thin sample to create an image. taylorfrancis.com It provides information about the internal structure and can be used to study the cellular uptake and subcellular localization of the compound if it is associated with nanoparticles or other visible structures.
These advanced microscopy techniques are powerful tools for surface characterization, offering insights into the physical and chemical interactions of this compound at interfaces. taylorfrancis.comnoaa.gov
Theoretical and Computational Studies on Dipentyltin Dichloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organotin compounds, including analogs of dipentyltin dichloride. iau.irresearchgate.net These computational methods provide detailed information about molecular geometry, electronic orbitals, and various reactivity descriptors.
Studies on similar dialkyltin dichlorides, such as dibenzyltin dichloride, have been performed using DFT methods like B3LYP and B3PW91 with basis sets like LanL2DZ. iau.irresearchgate.net These calculations help in optimizing the molecular geometry and determining key structural parameters. For this compound, the geometry around the tin atom is expected to be a distorted tetrahedron, a common configuration for tetravalent organotin compounds. wikipedia.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For instance, DFT calculations on dibenzyltin dichloride have determined the HOMO-LUMO energy gap to be approximately 0.17 atomic units (a.u.). iau.ir These calculations also provide insights into other electronic properties such as the total dipole moment, which for dibenzyltin dichloride, is calculated to be around 4.3 Debye. researchgate.net Such data for analogous compounds suggest that this compound would also exhibit a significant dipole moment due to the electronegative chlorine atoms.
Table 1: Calculated Electronic Properties of Analogous Dialkyltin Dichlorides
| Compound | Method/Basis Set | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Dibenzyltin dichloride | B3LYP/LanL2DZ | -0.25 | -0.08 | 0.17 | 4.30 |
This table is generated based on data from analogous compounds to illustrate the expected range of values for this compound.
Molecular Modeling and Dynamics Simulations of Interactions
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the investigation of dynamic processes, such as how a molecule like this compound would behave in an aqueous solution or how it might bind to a protein. The simulation begins with an initial configuration of the system, which is then subjected to energy minimization to find a stable starting point. mdpi.com
For a simulation of this compound in water, the model would include the this compound molecule and a number of water molecules in a simulation box. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation would then track the positions and velocities of all atoms over a certain period, providing insights into solvation processes and the stability of the compound in an aqueous environment.
These simulations can also be used to study the formation of complexes. For example, organotin compounds are known to form complexes with various ligands. tandfonline.comfrontiersin.org MD simulations could model the binding process of this compound with a specific ligand, calculating the binding free energy and identifying the key interacting residues.
Prediction of Structure-Reactivity Relationships and Mechanistic Pathways
Computational chemistry plays a crucial role in predicting structure-reactivity relationships (SRRs) and elucidating mechanistic pathways of chemical reactions. uni-bonn.de For organotin compounds, understanding how the nature of the organic substituents and the anionic ligands influences their reactivity is of great interest.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov By analyzing a series of related compounds, QSAR can identify key molecular descriptors that govern their behavior. For dialkyltin dichlorides, descriptors such as the length of the alkyl chain, steric hindrance around the tin atom, and electronic properties like the partial charge on the tin atom would be important factors in determining their reactivity.
For example, the reactivity of the Sn-C bond can be computationally analyzed. researchgate.net Theoretical studies can predict the bond dissociation energies and how they are influenced by the nature of the alkyl groups. Longer alkyl chains, like the pentyl groups in this compound, might influence the steric accessibility of the tin center, thereby affecting its reaction rates with nucleophiles or electrophiles.
Computational methods can also be used to map out the potential energy surface of a reaction, identifying transition states and intermediate species. This allows for the detailed investigation of reaction mechanisms. For instance, the hydrolysis of this compound could be modeled to understand the stepwise process of chlorine atom substitution by hydroxyl groups. DFT calculations can determine the activation energies for each step, providing a deeper understanding of the reaction kinetics. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dibenzyltin dichloride |
| Water |
| Chlorine |
Conclusion and Future Research Directions
Summary of Key Academic Findings on Dipentyltin Dichloride
Academic research specifically focused on this compound is sparse. The majority of available data is situated within broader studies of organotin compounds, often using this compound as a point of comparison or as part of a larger dataset.
Key established findings include:
Chemical Identification: The compound is unequivocally identified by its CAS number, 1118-42-9, and its molecular formula, C10H22Cl2Sn. vdoc.pubnih.gov
Toxicological Profile: Limited toxicological data are available. It is classified as a poison when administered intravenously. vdoc.pub Studies on a range of dialkyltin compounds, including dipentyltin derivatives, have indicated the potential for pulmonary edema in rats following intravenous administration. inchem.org When heated to decomposition, it is known to emit toxic fumes containing chlorine. vdoc.pub
A summary of the basic chemical information for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1118-42-9 | vdoc.pub |
| Molecular Formula | C10H22Cl2Sn | nih.gov |
| Synonyms | Dichlorodipentylstannane | inchem.org |
| Toxicological Note | Poison by intravenous route | vdoc.pub |
| Decomposition | Emits toxic fumes of Cl- when heated | vdoc.pub |
Identification of Remaining Knowledge Gaps and Research Challenges
The most striking feature of the current body of scientific literature is the profound lack of dedicated research on this compound. This absence of information constitutes a significant knowledge gap. The primary research challenges stem from this lack of foundational data, making it difficult to predict its properties, potential applications, and environmental or biological impact without drawing inferences from related compounds.
Specific knowledge gaps include:
Synthesis and Characterization: While general methods for the synthesis of dialkyltin dichlorides exist, specific, optimized, and high-yield synthetic routes for this compound are not well-documented in academic literature.
Physicochemical Properties: A comprehensive database of its physical and chemical properties (e.g., solubility in various solvents, stability under different conditions, detailed spectroscopic data) is not readily available.
Catalytic Activity: There is a notable absence of studies exploring the potential catalytic applications of this compound, unlike its more studied counterpart, dibutyltin (B87310) dichloride, which is used in various industrial processes. inchem.org
Biological Interactions: The mechanisms of interaction between this compound and biological systems at a molecular level are largely unknown.
Environmental Fate and Transport: There is a lack of research on how this compound behaves in the environment, including its persistence, degradation pathways, and potential for bioaccumulation.
Proposed Future Research Avenues for this compound
The extensive knowledge gaps provide a clear roadmap for future research. The following avenues are proposed to build a comprehensive understanding of this compound.
Future research should focus on the development of efficient and environmentally benign synthetic methodologies for this compound. This could involve exploring direct synthesis from tin metal and pentyl chloride, or refining existing redistribution reactions to improve yield and purity. The development of scalable and cost-effective synthetic routes would be a prerequisite for any potential industrial applications.
Given the catalytic activity of other dialkyltin dichlorides, a systematic investigation into the catalytic potential of this compound is warranted. inchem.org Research could explore its efficacy as a catalyst in various organic reactions, such as esterifications, transesterifications, and the production of polyurethanes and silicones. The longer alkyl chains in this compound compared to dibutyltin dichloride may offer unique solubility and steric properties, potentially leading to novel catalytic activities.
To address the current toxicological data gaps, in-depth studies on the interaction of this compound with biological systems are crucial. This research should move beyond acute toxicity assessments to investigate subcellular and molecular mechanisms. Key areas of focus could include its effects on cell membranes, mitochondrial function, and the immune system, which are known targets for other organotin compounds. inchem.org
Understanding the environmental fate of this compound is essential for developing effective remediation strategies in case of environmental contamination. Future research should investigate its persistence in soil and water, its potential for biodegradation by microorganisms, and its bioaccumulation potential in aquatic and terrestrial ecosystems. This knowledge would inform the development of targeted remediation technologies, such as bioremediation or phytoremediation, to mitigate any potential environmental impact.
Integration of Advanced Analytical and Computational Approaches
The comprehensive assessment of this compound's environmental and biological impact necessitates a synergistic approach, integrating sophisticated analytical techniques for precise detection with powerful computational models for predicting its behavior and interactions. This integration allows for a more holistic understanding, bridging the gap between empirical measurement and theoretical prediction. By combining analytical data with computational toxicology and environmental fate modeling, researchers can better anticipate the compound's distribution, persistence, and potential hazards. nih.govepa.gov
Advanced analytical methods, particularly hyphenated techniques, are crucial for the accurate identification and quantification of this compound in complex matrices. rsc.orgasdlib.org These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. chemijournal.comlongdom.org For instance, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for analyzing volatile organotin compounds. labrulez.com To enhance volatility for analysis, this compound typically undergoes a derivatization step, such as ethylation using sodium tetraethylborate (NaBEt₄), before being introduced into the GC-MS system. labrulez.com Another powerful approach is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which allows for the speciation of different organotin compounds in environmental and biological samples with high sensitivity. researchgate.net
Computational toxicology offers predictive insights where experimental data may be limited. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or toxicity. ecetoc.orgresearchgate.netrsc.org For dialkyltin compounds like this compound, QSAR models can be developed to predict endpoints such as acute and chronic toxicity to aquatic organisms. nih.govnih.gov These models use molecular descriptors—quantifiable characteristics of a molecule's structure—to forecast toxicological effects, helping to prioritize chemicals for further testing and risk assessment. nih.gov
Molecular docking is another computational tool used to investigate the interaction between a molecule and a biological target, such as an enzyme or DNA, at the atomic level. nih.govaccscience.com While specific docking studies on this compound are not extensively documented, research on analogous di-n-butyltin(IV) complexes has shown their ability to bind to the active sites of enzymes or intercalate with DNA duplexes. jst.go.jpnih.govresearchgate.net This in silico approach helps to elucidate potential mechanisms of toxicity by identifying key molecular interactions and binding affinities, guiding further toxicological research. rsc.org
Furthermore, environmental fate and transport models are computational tools used to predict the movement and transformation of chemicals in the environment. wiley.comnih.govgoodreads.com These models integrate a compound's physicochemical properties with environmental parameters to simulate its distribution in air, water, and soil. epa.govresearchgate.net For this compound, such models can estimate its persistence, potential for bioaccumulation, and expected concentrations in various environmental compartments, which is vital for conducting comprehensive ecological risk assessments. epa.gov
The integration of these advanced methods provides a robust framework for evaluating this compound. Analytical techniques provide the necessary empirical data to build and validate computational models. In turn, computational models can predict the compound's properties, environmental fate, and toxicological profile, guiding the design of targeted analytical monitoring studies.
Table of Integrated Approaches for this compound Assessment
| Approach Category | Specific Technique/Model | Primary Function | Integration Synergy |
| Advanced Analytical Chemistry | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives of the compound in various samples. chemijournal.comlabrulez.com | Provides concentration data needed to validate environmental fate models and establish exposure levels for QSAR toxicity predictions. |
| High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) | Speciation analysis to distinguish this compound from other organotin species. researchgate.net | Offers species-specific data that enhances the accuracy of toxicity models, as different tin compounds have varying toxicities. | |
| Computational Toxicology | Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity endpoints (e.g., ecotoxicity) based on molecular structure. researchgate.netnih.gov | Uses physicochemical properties, often determined analytically, to predict potential hazards, guiding monitoring priorities. |
| Molecular Docking | Simulation of the binding interaction between this compound and biological macromolecules (e.g., proteins, DNA). jst.go.jpnih.gov | Elucidates potential mechanisms of action for toxic effects observed or predicted by QSAR models, linking structure to a biological pathway. | |
| Environmental Modeling | Fate and Transport Models | Prediction of the compound's distribution, persistence, and concentration in different environmental media (air, water, soil). wiley.comnih.gov | Incorporates analytical data on degradation rates and partitioning coefficients to create realistic environmental exposure scenarios. |
Q & A
Q. What are the established synthetic routes for dipentyltin dichloride, and how can purity be validated?
this compound is typically synthesized via the reaction of tin metal or tin chloride with pentyl chloride under controlled conditions. Methodologically, purity validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and detect organic impurities .
- Elemental Analysis : To verify stoichiometric ratios of Sn, Cl, and C.
- Melting Point Determination : Compare experimental values with literature data (e.g., analogous organotin compounds like dimethyltin dichloride melt at 101–106°C ).
- Chromatography (HPLC/GC) : To identify residual solvents or byproducts. Experimental details must be thoroughly documented to ensure reproducibility, as emphasized in academic reporting guidelines .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols align with those for structurally similar organotin compounds (e.g., dimethyltin and diphenyltin dichlorides):
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Emergency Measures : Immediate washing with water for skin/eye exposure and medical consultation for ingestion .
- Storage : In airtight containers away from moisture, labeled with GHS hazard symbols (e.g., "Warning" for H302, H312 ).
Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- UV-Vis Spectroscopy : Monitor degradation in solution under light/heat exposure.
- X-ray Diffraction (XRD) : Detect crystallinity changes during storage. For reproducibility, experimental parameters (e.g., temperature, humidity) must be explicitly stated .
Advanced Research Questions
Q. How can researchers optimize reaction yields in this compound synthesis using experimental design principles?
Advanced optimization employs response surface methodology (RSM) or central composite rotatable design , as demonstrated in polycondensation reactions of analogous dichlorides . Key steps:
- Variable Screening : Identify factors (e.g., molar ratios, temperature, reaction time).
- Modeling : Use statistical software to correlate variables with yield/purity.
- Validation : Confirm predicted outcomes with controlled experiments. Example: A second-order design reduced variability in cyclohexylphosphonic dichloride reactions by 23% .
Q. How should contradictory spectral data (e.g., NMR vs. FTIR) be resolved during structural elucidation?
Contradictions often arise from impurities or instrument calibration errors. Methodological steps:
- Cross-Validation : Repeat analyses using alternative techniques (e.g., mass spectrometry).
- Reference Standards : Compare with spectra of analogous compounds (e.g., diphenyltin dichloride ).
- Sample Recrystallization : Purify to eliminate interfering substances. Detailed documentation of all steps is critical for troubleshooting .
Q. What methodologies are recommended for assessing the environmental fate of this compound in aquatic systems?
Follow EPA frameworks for organochlorides :
- Hydrolysis Studies : Measure degradation rates at varying pH levels.
- Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to quantify uptake.
- LC-MS/MS : Detect trace metabolites in water/sediment samples. Data should be statistically analyzed to address variability and ensure regulatory compliance .
Q. How can computational chemistry aid in predicting this compound’s reactivity?
Advanced approaches include:
- Density Functional Theory (DFT) : Simulate Sn-Cl bond dissociation energies.
- Molecular Dynamics (MD) : Model interactions with solvents or biomolecules.
- QSAR Models : Correlate structural features with toxicity data from analogous compounds (e.g., dimethyltin dichloride ). Validate predictions with experimental kinetics (e.g., reaction rates under controlled conditions).
Q. What strategies address discrepancies in toxicity data across studies?
Systematic approaches include:
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like exposure duration.
- Dose-Response Modeling : Use software (e.g., PROAST) to harmonize LD₅₀ values.
- In Vitro/In Vivo Correlation : Validate cell-based assays with animal studies. Transparent reporting of experimental conditions (e.g., solvent used) is essential .
Methodological Tables
Table 1: Key Analytical Techniques for this compound Characterization
Table 2: Hazard Classification Comparison
| Compound | GHS Hazard Statements | Precautionary Measures |
|---|---|---|
| This compound | H302, H312, H315 | P280, P301+P312, P302+P352 |
| Dimethyltin dichloride | H302, H315 | P264, P270, P330 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
